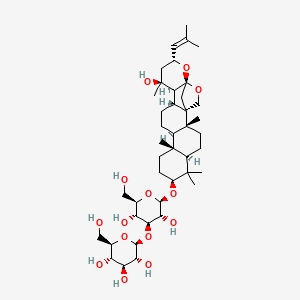
Bacopaside N1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bacopaside N1 is a triterpenoid saponin compound found in the medicinal herb Bacopa monnieri, commonly known as Brahmi. This compound is part of the bacoside family, which is known for its neuroprotective and cognitive-enhancing properties. This compound has garnered significant attention due to its potential therapeutic applications in treating various neurological disorders and enhancing cognitive functions .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Bacopaside N1 involves the extraction and isolation from Bacopa monnieri. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the crude saponins from the plant material.
Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as supercritical fluid extraction and advanced chromatographic methods are employed to scale up the production while maintaining the compound’s integrity .
化学反応の分析
Types of Reactions: Bacopaside N1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties .
科学的研究の応用
Bacopaside N1 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of new derivatives.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Investigated for its neuroprotective, anti-inflammatory, and antioxidant properties. It is being explored as a potential treatment for Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
Industry: Utilized in the formulation of dietary supplements and herbal medicines aimed at enhancing cognitive functions and overall brain health
作用機序
Bacopaside N1 exerts its effects through several molecular targets and pathways:
Acetylcholinesterase Inhibition: Inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which enhances cognitive functions.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress, protecting neurons from damage.
Anti-inflammatory Effects: Modulates inflammatory pathways, reducing neuroinflammation.
Neuroprotection: Promotes the survival and growth of neurons by activating various signaling pathways
類似化合物との比較
Bacopaside N1 is part of the bacoside family, which includes several similar compounds:
- Bacopaside II
- Bacopaside IV
- Bacopaside V
- Bacoside A3
- Bacosaponin C
Uniqueness: this compound is unique due to its specific molecular structure and its potent neuroprotective and cognitive-enhancing properties. Compared to other bacosides, this compound has shown a higher efficacy in certain neuroprotective assays and exhibits a distinct mechanism of action .
特性
分子式 |
C42H68O14 |
|---|---|
分子量 |
797.0 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H68O14/c1-20(2)14-21-15-40(7,50)34-22-8-9-26-38(5)12-11-27(37(3,4)25(38)10-13-39(26,6)41(22)18-42(34,56-21)51-19-41)54-36-32(49)33(29(46)24(17-44)53-36)55-35-31(48)30(47)28(45)23(16-43)52-35/h14,21-36,43-50H,8-13,15-19H2,1-7H3/t21-,22+,23+,24+,25-,26+,27-,28+,29+,30-,31+,32+,33-,34-,35-,36-,38-,39+,40-,41-,42-/m0/s1 |
InChIキー |
SVQXVHMYGCMXPS-MKDZWUQGSA-N |
異性体SMILES |
CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)(C)O)C |
正規SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


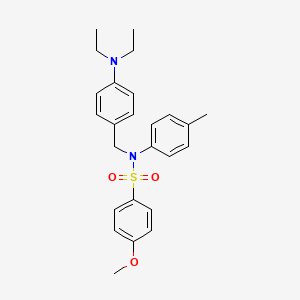
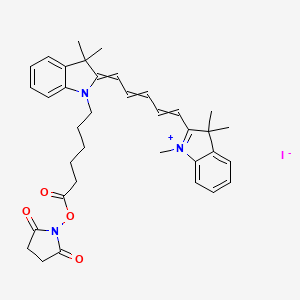
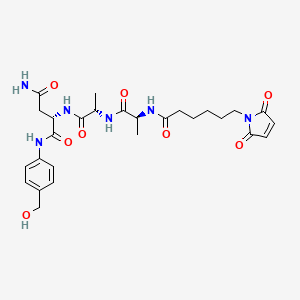
![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B11933596.png)
![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)
![3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11933605.png)
![(E)-N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B11933613.png)
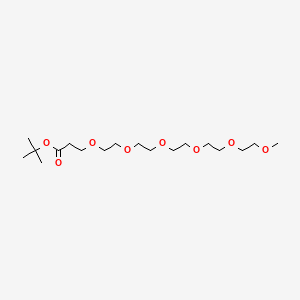

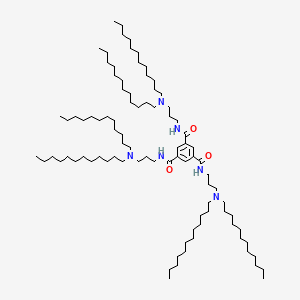
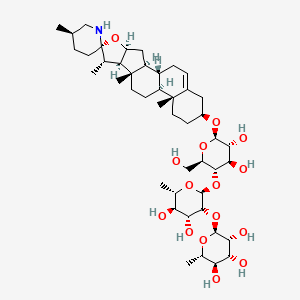


![ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid](/img/structure/B11933652.png)
